molecular formula C7H6F2O B1297542 2,5-Difluorobenzyl alcohol CAS No. 75853-20-2

2,5-Difluorobenzyl alcohol

Cat. No. B1297542
CAS RN: 75853-20-2
M. Wt: 144.12 g/mol
InChI Key: KIKCAPPVFQLOIU-UHFFFAOYSA-N
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Description

2,5-Difluorobenzyl alcohol is a chemical compound with the molecular formula C7H6F2O and a molecular weight of 144.12 . It is also known by other names such as Benzenemethanol, 2,5-difluoro- .


Molecular Structure Analysis

The molecular structure of 2,5-Difluorobenzyl alcohol consists of a benzyl group (C6H5CH2) attached to an alcohol group (OH), with two fluorine atoms attached to the benzyl group at the 2nd and 5th positions .


Physical And Chemical Properties Analysis

2,5-Difluorobenzyl alcohol is a clear liquid at room temperature . It has a density of 1.29 g/mL at 25 °C and a refractive index (n20/D) of 1.49 .

Scientific Research Applications

  • Spectroscopy and Molecular Structure Analysis :

    • The study of the rotational spectra of 2,5-difluorobenzyl alcohol helps understand its molecular structure and dynamics. For instance, Evangelisti et al. (2010) investigated the rotational spectrum of 2,5-difluorobenzyl alcohol, revealing details about its molecular orientation and hydrogen bonding patterns (Evangelisti, Favero, & Caminati, 2010).
  • Chemical Reactions and Mechanisms :

    • Research by Morimoto et al. (2012) explored the oxidation mechanism of benzyl alcohol derivatives, including 2,5-difluorobenzyl alcohol. This study provides insights into the reactivity and interaction of these compounds with metal complexes (Morimoto et al., 2012).
  • Material Science and Engineering :

    • Dmowski and Kamiński (1983) investigated the use of ∝,∝-difluorobenzyl(dimethyl)amine and related compounds in material science. Such research contributes to the development of new materials and chemicals with specific properties (Dmowski & Kamiński, 1983).
  • Biological and Pharmaceutical Applications :

    • In the field of biochemistry, compounds similar to 2,5-difluorobenzyl alcohol have been studied for their biological activities. For instance, Kozai and Maruyama (1999) researched the biological activity of 9-(2,6-Difluorobenzyl)-9H-purines, which are related to 2,5-difluorobenzyl alcohol. Such studies contribute to the development of new pharmaceuticals and therapeutic agents (Kozai & Maruyama, 1999).
  • Environmental Applications :

    • The study by Kwong et al. (2006) on marine-derived fungi demonstrates the potential environmental applications of compounds related to 2,5-difluorobenzyl alcohol. These compounds can act as antifouling and antimicrobial agents, highlighting their importance in environmental protection (Kwong et al., 2006).

Safety And Hazards

2,5-Difluorobenzyl alcohol is considered a combustible liquid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(2,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCAPPVFQLOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226760
Record name 2,5-Difluorobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzyl alcohol

CAS RN

75853-20-2
Record name 2,5-Difluorobenzenemethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzyl alcohol
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Record name 2,5-Difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluorobenzyl alcohol
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Record name 2,5-DIFLUOROBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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